Diglycerol
Overview
Description
Diglycerol, also known as diglycerin, is a polyol compound consisting of two glycerol molecules linked by an ether bond. It is a colorless, odorless, and viscous liquid that is highly soluble in water. This compound is widely used in various industries due to its unique properties, such as its ability to act as a humectant, solvent, and emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diglycerol can be synthesized through the etherification of glycerol. This process involves the catalytic condensation of two glycerol molecules to form this compound. The reaction can be carried out using both homogeneous and heterogeneous catalysts. Common catalysts include alkaline-based catalysts such as sodium hydroxide and potassium hydroxide. The reaction is typically conducted at elevated temperatures ranging from 200°C to 250°C .
Industrial Production Methods: In industrial settings, this compound is produced through a glycerolysis reaction, where triglycerides react with glycerol in the presence of an alkaline catalyst. The reaction mixture is then subjected to distillation to separate this compound from unreacted glycerol and other by-products. This method allows for the production of this compound in high concentrations and yields .
Chemical Reactions Analysis
Types of Reactions: Diglycerol undergoes various chemical reactions, including etherification, esterification, and oxidation.
Common Reagents and Conditions:
Etherification: Catalysts such as mixed oxides derived from hydrotalcites are used for the etherification of glycerol to produce this compound.
Esterification: this compound can react with fatty acids in the presence of acid catalysts like p-toluenesulfonic acid to form this compound esters.
Oxidation: this compound can be oxidized to form various oxidation products, although specific conditions and reagents for this reaction are less commonly reported.
Major Products:
Etherification: Produces this compound and higher polyglycerols.
Esterification: Produces this compound esters, which are used as surfactants and emulsifiers.
Scientific Research Applications
Diglycerol has a wide range of applications in scientific research and various industries:
Chemistry: Used as a solvent and reactant in organic synthesis.
Biology: Acts as a cryoprotectant in the preservation of biological samples.
Medicine: Utilized in pharmaceutical formulations as a stabilizer and excipient.
Mechanism of Action
Diglycerol exerts its effects primarily through its ability to interact with water molecules and other compounds. Its hygroscopic nature allows it to retain moisture, making it an effective humectant. In biochemical pathways, this compound can participate in reactions involving glycerol derivatives, such as the formation of glycerol esters and ethers .
Comparison with Similar Compounds
Glycerol: A simpler polyol with three hydroxyl groups, used widely as a humectant and solvent.
Triglycerol: A higher polyol with three glycerol units, used in similar applications but with different physical properties.
Uniqueness of Diglycerol:
Properties
IUPAC Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRAVKSCUXZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872273 | |
Record name | 3,3'-Oxydi(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Propanediol, oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
627-82-7, 59113-36-9 | |
Record name | Bis(2,3-dihydroxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha,alpha'-Diglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |
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Record name | Propanediol, oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Oxydi(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybispropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3'-oxydi(propylene glycol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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